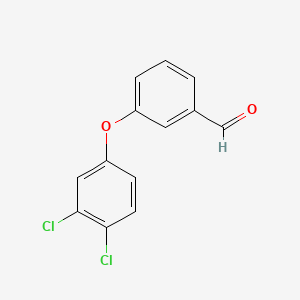

3-(3,4-Dichlorophenoxy)benzaldehyde

描述

Contextualization within the Field of Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes represent a fundamental class of aromatic aldehydes where the benzene (B151609) ring is adorned with one or more functional groups. nih.gov These substituents profoundly influence the electronic properties and reactivity of the aldehyde group, leading to a vast array of chemical behaviors and applications. The parent compound, benzaldehyde, is the simplest aromatic aldehyde and serves as a foundational structure for this class. nih.gov

The field has seen the development of numerous synthetic methodologies to create functionalized benzaldehydes. acs.orgrug.nlacs.org The strategic placement of different substituents allows for the fine-tuning of a molecule's properties for specific purposes. For instance, certain substituted benzaldehydes have been investigated for their ability to modulate the oxygen affinity of hemoglobin, highlighting their potential in biomedical research. nih.gov Others have been screened as potential plant growth regulators and anticancer agents. nih.govresearchgate.net

3-(3,4-Dichlorophenoxy)benzaldehyde fits within this class as a diaryl ether derivative. Its aldehyde group provides a reactive site for a multitude of organic transformations, while the dichlorophenoxy substituent significantly impacts its steric and electronic profile, making it a valuable building block for more complex molecules. The presence of chlorine atoms, in particular, increases the molecule's lipophilicity.

Strategic Importance in Organic and Medicinal Synthesis

The strategic value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules with specific biological activities. clearsynth.comchemicalbook.com Its aldehyde functionality is a key feature, readily participating in reactions like condensations, oxidations, and reductions to build larger molecular scaffolds.

A notable application is in the synthesis of chalcones. For example, this compound undergoes a condensation reaction with acetophenone (B1666503) to yield the corresponding chalcone. chemicalbook.com Chalcones are well-known precursors for various heterocyclic compounds and are studied extensively in medicinal chemistry.

The most significant research findings highlight its role in the development of novel therapeutic and agrochemical agents:

Antimalarial Activity : Research has demonstrated that derivatives of this compound exhibit potent antiplasmodial activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum. This suggests its potential as a scaffold for designing new antimalarial drugs.

Herbicidal Applications : The dichlorophenoxy group is a known toxophore in herbicides. Compounds containing this moiety can act as plant growth disruptors, and this compound serves as an intermediate for such agrochemicals. Another related compound, 2-(3,4-dichlorophenoxy) triethylamine (B128534) (DCPTA), has been studied for its ability to improve crop quality and enhance stress resistance. nih.gov

The combination of the reactive aldehyde and the biologically active dichlorophenoxy group makes this compound a strategic starting point for generating libraries of new compounds for biological screening.

Historical and Current Research Landscape of Aryl Ether Compounds

Aryl ethers are a class of organic compounds featuring an oxygen atom connected to two aryl groups or one aryl and one alkyl group. fiveable.menumberanalytics.com The ether linkage is a common and important structural motif found in numerous natural products and synthetic molecules, including many pharmaceuticals. numberanalytics.comlabinsights.nl

Historically, the synthesis of aryl ethers was dominated by methods like the Williamson ether synthesis, which involves the reaction of an alcohol or phenol (B47542) with an alkyl or aryl halide. fiveable.me Modern synthetic chemistry has expanded this toolbox to include more efficient and greener methods, such as copper-catalyzed coupling reactions. researchgate.net

This compound is a prime example of a molecule that leverages the properties of the aryl ether linkage. The ether bond connects the two aromatic rings, creating a specific three-dimensional structure that can interact with biological targets like enzymes and cellular receptors.

Overview of Research Paradigms and Future Trajectories for the Compound

Current research on this compound is primarily focused on its utility as a synthetic intermediate for creating molecules with targeted biological activities. The established paradigms are its application in the synthesis of potential antimalarial drugs and herbicides.

Future research trajectories are likely to expand from these foundations. Key areas for future exploration may include:

Diversification of Derivatives : Synthesizing a wider range of derivatives by modifying both the aldehyde and the dichlorophenoxy ring. This could involve creating different heterocyclic systems from the aldehyde group or altering the substitution pattern on the phenoxy ring to fine-tune biological activity and specificity.

Exploration of New Biological Targets : Given that the benzaldehyde moiety itself has been studied for anticancer properties nih.gov, and aryl ethers are prevalent in various drug classes numberanalytics.com, a logical future direction is to screen this compound and its derivatives against other biological targets, such as cancer cell lines or bacterial strains.

Mechanism of Action Studies : For the derivatives that show potent biological activity, detailed studies to elucidate their mechanism of action will be crucial. Understanding how these molecules interact with their biological targets at a molecular level can guide the design of more effective and selective agents.

The compound's unique structure offers a platform for developing novel molecules, and its full potential in chemical and medicinal research is still being uncovered.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 79124-76-8 | clearsynth.comchemicalbook.com |

| Molecular Formula | C₁₃H₈Cl₂O₂ | clearsynth.comuni.lu |

| Molecular Weight | 267.1 g/mol | clearsynth.com |

| Melting Point | 103 °C | chemicalbook.com |

| Boiling Point | 153 °C / 0.2 mmHg | chemicalbook.com |

| Density | 1.348 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.619 | chemicalbook.com |

| Physical Form | Colorless to yellow liquid or low melting solid | chemicalbook.com |

Table 2: Summary of Key Research Applications

| Application Area | Description | Reference(s) |

|---|---|---|

| Medicinal Chemistry | Intermediate in the synthesis of potent antimalarial agents active against Plasmodium falciparum. | |

| Agrochemicals | Used as a precursor for herbicides, leveraging the growth-disrupting properties of the dichlorophenoxy group. |

| Organic Synthesis | A versatile building block, notably used in condensation reactions with ketones (e.g., acetophenone) to form chalcones. | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3,4-dichlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-12-5-4-11(7-13(12)15)17-10-3-1-2-9(6-10)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQHJSHFFLAGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022303 | |

| Record name | 3-(3,4-Dichlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79124-76-8 | |

| Record name | 3-(3,4-Dichlorophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79124-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dichlorophenoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079124768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dichlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(3,4-dichlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-DICHLOROPHENOXY)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S99P2ILL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 3,4 Dichlorophenoxy Benzaldehyde

Established and Emerging Synthetic Pathways to the Core Compound

The construction of the 3-(3,4-dichlorophenoxy)benzaldehyde core relies on key chemical reactions that are fundamental to modern organic synthesis. These include coupling reactions to form the diaryl ether bond and selective oxidation processes.

The formation of the diaryl ether moiety is a crucial step in the synthesis of this compound. This is typically achieved through the coupling of a phenol (B47542) with an aryl halide.

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. rsc.orgwikipedia.org In the synthesis of this compound, this would involve the reaction of 3-hydroxybenzaldehyde with 3,4-dichlorohalobenzene.

The mechanism of the Ullmann reaction has been a subject of extensive study. umass.edu It is generally accepted that the reaction proceeds through a copper(I) species. organic-chemistry.org The catalytic cycle is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. organic-chemistry.org Subsequent reductive elimination yields the diaryl ether and regenerates the copper(I) catalyst. byjus.com

Table 1: Key Steps in the Proposed Ullmann-type Coupling Mechanism

| Step | Description |

| 1. Catalyst Activation | Formation of an active copper(I) species from a copper precursor. |

| 2. Phenoxide Formation | Reaction of the phenol with a base to form the corresponding phenoxide. |

| 3. Oxidative Addition | Reaction of the copper(I) phenoxide with the aryl halide to form a transient copper(III) intermediate. nih.govacs.org |

| 4. Reductive Elimination | Elimination of the diaryl ether product from the copper(III) intermediate, regenerating the active copper(I) catalyst. byjus.com |

Recent studies have focused on developing more efficient and milder conditions for the Ullmann condensation, often employing ligands to stabilize the copper catalyst and accelerate the reaction. nih.gov The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and substrate scope. rsc.org

While the Ullmann reaction is a staple, other cross-coupling methodologies have emerged as powerful alternatives for diaryl ether synthesis. rsc.org Palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-O bond formation, offering a broader substrate scope and milder reaction conditions in many cases. organic-chemistry.org

Another notable method is the Chan-Lam coupling, which utilizes aryl boronic acids as the coupling partner for phenols, catalyzed by copper. organic-chemistry.org This approach is often characterized by its mild conditions and tolerance of a wide range of functional groups.

Nickel-catalyzed cross-coupling reactions are also being explored for the formation of C(sp3)-O bonds, which could potentially be adapted for diaryl ether synthesis under specific conditions. nih.gov Additionally, metal-free approaches, such as nucleophilic aromatic substitution (SNAr) reactions, can be employed, particularly when the aryl halide is activated by electron-withdrawing groups. rsc.org Microwave-assisted metal-free arylation of phenols with nitroarenes has also been reported as an eco-friendly alternative. rsc.org

Table 2: Comparison of Diaryl Ether Synthesis Methods

| Method | Catalyst | Coupling Partners | Key Advantages |

| Ullmann Condensation | Copper | Phenol + Aryl Halide | Well-established, cost-effective. wikipedia.org |

| Buchwald-Hartwig C-O Coupling | Palladium | Phenol + Aryl Halide | Broad substrate scope, milder conditions. organic-chemistry.org |

| Chan-Lam Coupling | Copper | Phenol + Aryl Boronic Acid | Mild conditions, good functional group tolerance. organic-chemistry.org |

| SNAr | Metal-free | Phenol + Activated Aryl Halide | Avoids transition metals. rsc.org |

An alternative synthetic route to this compound involves the oxidation of the corresponding precursor alcohol, (3-(3,4-dichlorophenoxy)phenyl)methanol. The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry.

Palladium-based catalysts are highly effective for the aerobic oxidation of benzyl alcohols to their corresponding aldehydes. mdpi.comrsc.org These reactions are often carried out using molecular oxygen or air as the oxidant, making them environmentally benign. mdpi.com The catalytic activity and selectivity of palladium catalysts can be significantly influenced by the support material and the presence of promoters. rsc.orgacs.org

The mechanism of palladium-catalyzed alcohol oxidation is believed to involve the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to yield the aldehyde and a palladium-hydride species. nih.gov The palladium(0) is then re-oxidized by molecular oxygen to complete the catalytic cycle. nih.gov

The addition of promoters can enhance the efficiency of these catalytic systems. researchgate.net For instance, bimetallic palladium catalysts, such as Pd-Fe and Pd-Au, have shown enhanced activity in the selective oxidation of benzyl alcohol. acs.orgacs.org The promoter can facilitate the re-oxidation of the palladium catalyst or influence the electronic properties of the active sites. researchgate.net Ligands also play a crucial role in modulating the reactivity and stability of palladium catalysts in aerobic oxidation reactions. acs.orgnih.gov

Table 3: Examples of Palladium-Based Systems for Benzyl Alcohol Oxidation

| Catalyst System | Oxidant | Key Features |

| Pd nanoparticles on g-C3N4 | Molecular Oxygen | High and steady catalytic activities. rsc.org |

| Bimetallic Pd-Fe/TiO2 | H2/O2 (in situ H2O2) | Significantly higher rates than Pd-only analogues. acs.org |

| Pd single atoms in MOF | Air | Ligand-, additive-, and solvent-free conditions. nih.gov |

In recent years, electrochemical and photochemical methods have gained prominence as green and sustainable alternatives for the oxidation of alcohols. mdpi.com

Electrochemical oxidation offers a controlled and often highly selective method for converting benzyl alcohols to aldehydes without the need for chemical oxidants. mdpi.comresearchgate.net The reaction is driven by an applied electrical potential at an electrode surface. researchgate.net Various electrode materials, including nickel-based and noble metal electrocatalysts, have been investigated for this transformation. nih.govrsc.org The selectivity towards the aldehyde or the corresponding carboxylic acid can be tuned by adjusting the electrode material and reaction conditions. rsc.org Recent advancements include the use of "sandwich-type" organic-solid-water triple-phase systems to achieve high Faradaic efficiency and current density for benzaldehyde (B42025) production. nih.gov

Photochemical oxidation utilizes light energy to drive the oxidation process, often in the presence of a photocatalyst. organic-chemistry.orgacs.org This approach allows for reactions to be conducted under mild conditions. organic-chemistry.orgacs.org Organic dyes, such as Eosin Y, have been successfully employed as metal-free photocatalysts for the aerobic oxidation of benzyl alcohols to aldehydes with high yields and excellent functional group tolerance. organic-chemistry.orgacs.orgacs.org The mechanism is proposed to involve the generation of a benzyl radical via a hydrogen atom transfer process from the alcohol to the excited photocatalyst. acs.org Other photochemical systems may involve the use of ferric ions under UV irradiation. researchgate.net

Oxidative Synthesis from Precursor Alcohols

Functional Group Interconversions and Derivatization Strategies

The aldehyde group in this compound is the primary site for a multitude of chemical reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of novel compounds.

Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Moiety

The conversion of the aldehyde group into more complex carbon skeletons is a critical step in molecular synthesis. Reactions such as condensation and olefination provide reliable pathways to extend the carbon chain and introduce new functional groups.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This reaction is widely used for the synthesis of substituted alkenes, such as phenylcyanoacrylates, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a weak base like piperidine or an amine.

While specific studies detailing the Knoevenagel condensation of this compound are not extensively documented in readily available literature, the reaction is expected to proceed under standard conditions. A general procedure involves reacting the aldehyde with an active methylene compound, such as ethyl cyanoacetate or malononitrile, in the presence of a catalyst.

General Reaction Scheme: The reaction between an aromatic aldehyde and an active methylene compound like ethyl cyanoacetate proceeds as follows:

Ar-CHO + NC-CH₂-COOEt → Ar-CH=C(CN)COOEt + H₂O

This transformation is typically catalyzed by a base and can often be performed under mild, solvent-free conditions, sometimes enhanced by microwave irradiation. jetir.orgorganic-chemistry.org

Representative Research Findings: Studies on various substituted benzaldehydes demonstrate the versatility of the Knoevenagel condensation. For instance, the reaction of benzaldehyde derivatives with malononitrile or ethyl cyanoacetate can be efficiently catalyzed by various systems, including bifunctional frameworks or simple bases, often at room temperature. nih.govsbq.org.br The products are typically obtained in good to excellent yields. sbq.org.br

The table below illustrates typical reactants and conditions for the Knoevenagel condensation based on procedures for other aromatic aldehydes.

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type | Typical Yield |

| Benzaldehyde | Malononitrile | Water/Glycerol, Room Temp | Benzylidenemalononitrile | 99% sbq.org.br |

| 4-Chlorobenzaldehyde | Malononitrile | Water/Glycerol, Room Temp | 4-Chlorobenzylidenemalononitrile | 99% sbq.org.br |

| Benzaldehyde | Ethyl Cyanoacetate | Triphenylphosphine, 75-80 °C | Ethyl 2-cyano-3-phenylacrylate | Good stackexchange.com |

This interactive table showcases representative yields and conditions for the Knoevenagel condensation. Specific results for this compound would require experimental validation.

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent). libretexts.org This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific position. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. libretexts.org For the synthesis of an acrylate derivative from this compound, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane would be employed, which is expected to produce the (E)-isomer as the major product. webassign.netbrainly.com

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.org A key advantage of the HWE reaction is that the water-soluble phosphate byproduct is easily removed, simplifying product purification. organic-chemistry.org The HWE reaction almost exclusively produces the (E)-alkene, making it a highly stereoselective method for olefin synthesis. wikipedia.orgrsc.org The reaction typically involves deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, with a base (e.g., NaH, DBU, or NaOEt) to form the phosphonate anion, which then reacts with the aldehyde. wikipedia.orgwikipedia.org

Representative Reaction Conditions: The following table summarizes typical conditions for these olefination reactions based on literature for similar aldehydes.

| Reaction | Reagent | Base/Solvent | Expected Product Stereochemistry |

| Wittig | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane (solvent) | Predominantly (E)-alkene libretexts.org |

| HWE | Triethyl phosphonoacetate | NaH or DBU / THF | Highly selective for (E)-alkene wikipedia.orgrsc.org |

This interactive table provides an overview of common olefination reaction conditions. The specific application to this compound would follow these general principles.

The aldehyde group of this compound can undergo an aldol-type condensation with heterocyclic compounds containing an active methylene group, such as rhodanine and its derivatives. nih.gov Rhodanine (2-thioxo-4-thiazolidinone) and its N-3 substituted analogs are important scaffolds in medicinal chemistry. patsnap.com The condensation reaction typically occurs at the C-5 position of the rhodanine ring, which is activated by the two adjacent carbonyl and thiocarbonyl groups.

The reaction is a Knoevenagel-type condensation, where the aldehyde reacts with the active methylene group of the rhodanine ring, usually in the presence of a base catalyst like sodium acetate and in a solvent such as glacial acetic acid, followed by dehydration to yield a 5-benzylidene-rhodanine derivative. nih.gov These derivatives are of significant interest due to their wide range of biological activities. patsnap.com

General Synthetic Procedure: A mixture of the aldehyde, a rhodanine derivative (e.g., rhodanine-3-acetic acid), and anhydrous sodium acetate in glacial acetic acid is typically refluxed for several hours. nih.gov Upon cooling, the product often precipitates and can be isolated by filtration. nih.gov

Representative Research on Rhodanine Synthesis: Numerous studies have reported the synthesis of 5-arylidene rhodanine derivatives using this methodology with various substituted benzaldehydes.

| Aldehyde | Rhodanine Derivative | Conditions | Product |

| Benzaldehyde | Rhodanine-3-acetic acid | Sodium acetate, Acetic acid, Reflux | [(5Z)-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid nih.gov |

| Various Benzaldehydes | 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide | Sodium acetate, Acetic acid, Reflux | (E)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide derivatives nih.gov |

This interactive table illustrates a common synthetic route for rhodanine derivatives. This method is applicable for the synthesis of the corresponding derivative from this compound.

Nitrogen-Containing Derivative Synthesis

The reaction of the aldehyde with nitrogen nucleophiles is a straightforward and efficient method to produce a variety of derivatives containing a carbon-nitrogen double bond (imine).

Schiff bases, or imines, are formed through the condensation reaction of an aldehyde with a primary amine. jetir.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.netredalyc.org The resulting azomethine group (-C=N-) is a key feature in many biologically active compounds and is crucial in the design of ligands for metal complexes due to the coordinating ability of the imine nitrogen. nih.gov

The synthesis of Schiff bases from this compound would involve reacting it with various primary amines (aliphatic or aromatic) in a suitable solvent, such as ethanol, often with a few drops of a catalytic acid like glacial acetic acid. The reaction mixture is typically refluxed, and the product can be isolated upon cooling. edu.krd

Applications in Biological Screening and Ligand Design: Schiff bases are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov The structural diversity that can be achieved by varying the amine component makes them ideal for creating libraries of compounds for biological screening. Furthermore, the imine linkage and the potential for incorporating other donor atoms make these molecules excellent candidates for ligands in coordination chemistry, forming stable complexes with various metal ions. researchgate.net

General Synthesis of Schiff Bases:

| Aldehyde | Primary Amine | Solvent/Catalyst | Product Type |

| Benzaldehyde | Aniline (B41778) | Ethanol / Acetic Acid (cat.) | N-Benzylideneaniline edu.krd |

| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline jetir.org |

| Substituted Benzaldehydes | 3-Aminophenol | Toluene | 3-(Substituted-benzylideneamino)phenol nih.gov |

This interactive table demonstrates the general conditions for Schiff base formation, a reaction readily applicable to this compound to generate a diverse range of imine derivatives.

Reductive Amination for the Synthesis of Amine Analogues

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used to synthesize primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.org This one-pot reaction typically involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its immediate reduction to the corresponding amine. masterorganicchemistry.com For the synthesis of amine analogues of this compound, this process provides a direct route to a wide array of substituted benzylamines.

The choice of reducing agent is critical for the success of reductive amination, as it must selectively reduce the iminium intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Several common reagents are employed, each with specific advantages regarding reactivity, selectivity, and reaction conditions.

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | A mild and selective reagent, often used for a wide range of substrates, including those with acid-sensitive functional groups. It does not readily reduce aldehydes or ketones. commonorganicchemistry.comorganic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective at selectively reducing imines in the presence of aldehydes. masterorganicchemistry.com Its use may be accompanied by the addition of Lewis acids like Ti(iPrO)₄ to enhance reactivity for less reactive substrates. commonorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | A more powerful reducing agent that can also reduce the starting aldehyde. Therefore, it is typically added after allowing sufficient time for the complete formation of the imine. commonorganicchemistry.comresearchgate.net |

The general scheme for the reductive amination of this compound involves reacting the aldehyde with a primary or secondary amine (or ammonia for a primary amine product) in the presence of a suitable reducing agent. For example, reacting the aldehyde with a primary amine (R-NH₂) would yield a secondary amine, as depicted in the reaction below.

Reaction Scheme: this compound + R-NH₂ ⟶ [Imine Intermediate] ⟶ 3-(3,4-Dichlorophenoxy)-N-(R)benzylamine

This methodology allows for the installation of a diverse range of alkyl and aryl groups onto the benzylic amine, providing a powerful tool for creating libraries of compounds for further study. masterorganicchemistry.com

Construction of Complex Heterocyclic Systems via Condensation Reactions (e.g., Styryl Quinazolinone Derivatives)

Condensation reactions involving the aldehyde functionality of this compound are a cornerstone for the synthesis of complex heterocyclic systems. Quinazolinones, in particular, are a class of nitrogen-containing heterocycles that have garnered significant interest due to their broad spectrum of biological activities. researchgate.netnih.gov The synthesis of styryl quinazolinone derivatives often utilizes a condensation step between a substituted 2-methyl-4(3H)-quinazolinone and an aromatic aldehyde.

In this context, this compound can act as the aldehyde component. The general synthetic pathway involves the reaction of an appropriately substituted 2-methyl-4(3H)-quinazolinone with this compound under basic or acidic conditions. The reaction proceeds via a condensation mechanism, where the active methyl group of the quinazolinone attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the styryl double bond.

This synthetic strategy provides a direct method for incorporating the 3-(3,4-dichlorophenoxy)phenyl moiety into the quinazolinone scaffold, leading to the formation of novel 2-styryl-4(3H)-quinazolinone derivatives. These complex molecules are often investigated for their potential pharmacological properties. researchgate.net The synthesis can be adapted to produce a variety of derivatives by modifying the substituents on the quinazolinone ring. nih.govnih.gov

Oxidation and Reduction of the Aldehyde Functionality

The aldehyde group is readily susceptible to both oxidation and reduction, providing straightforward pathways to the corresponding carboxylic acids and alcohols, which are themselves valuable synthetic intermediates.

Conversion to Carboxylic Acid Analogues

The oxidation of this compound to its corresponding carboxylic acid, 3-(3,4-dichlorophenoxy)benzoic acid, is a fundamental transformation. This conversion is a key step in the synthesis of many compounds, as the carboxylic acid functionality can undergo a wide range of subsequent reactions. A variety of oxidizing agents can accomplish this transformation, ranging from strong, classical oxidants to milder, more selective modern reagents.

Selected Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion:

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by acidification | A strong and inexpensive oxidant, but may require careful control to avoid over-oxidation of other sensitive groups. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone | A powerful oxidant, effective for many aldehydes, but chromium-based reagents are toxic and generate hazardous waste. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or alcoholic solvents | A versatile and environmentally benign oxidant that provides a mild and efficient protocol for the oxidation of aldehydes to carboxylic acids. researchgate.net |

| Iron(III) nitrate (Fe(NO₃)₃) | Hydrothermal conditions (e.g., 200 °C in water) | Can achieve high yields for the oxidation of benzaldehyde derivatives under anaerobic hydrothermal conditions. nih.gov |

The resulting 3-(3,4-dichlorophenoxy)benzoic acid is a key intermediate for the synthesis of esters, amides, and other acyl derivatives, further expanding the chemical space accessible from the parent aldehyde.

Reduction to Corresponding Alcohols and Subsequent Transformations

The reduction of the aldehyde group in this compound to a primary alcohol yields [3-(3,4-dichlorophenoxy)phenyl]methanol. This is a common and high-yielding reaction in organic synthesis, typically accomplished using metal hydride reagents.

Common Reducing Agents for Aldehyde to Alcohol Conversion:

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | A mild and selective reagent that readily reduces aldehydes and ketones but typically does not affect esters, amides, or carboxylic acids. It is safe to handle and reactions are often run at room temperature. |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ethers (e.g., Diethyl ether, THF) | A very powerful and non-selective reducing agent that will reduce most carbonyl-containing functional groups. It reacts violently with protic solvents like water and alcohols and requires careful handling. |

Once synthesized, [3-(3,4-dichlorophenoxy)phenyl]methanol can serve as a precursor for numerous other functional groups. These subsequent transformations significantly enhance the synthetic utility of the original aldehyde.

Examples of Subsequent Transformations:

Esterification: The alcohol can be reacted with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under acidic or basic conditions to form the corresponding ester.

Etherification: Treatment with a strong base followed by an alkyl halide (Williamson ether synthesis) can produce a variety of ethers.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides, yielding a reactive benzyl halide.

Re-oxidation: The primary alcohol can be carefully oxidized back to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄).

These transformations highlight the central role of both the aldehyde and its corresponding alcohol as versatile intermediates in the synthesis of a wide range of organic molecules.

Molecular Interactions and Mechanistic Biochemical Studies

Enzymatic Catalysis and Inhibition Profiles

The interaction of 3-(3,4-Dichlorophenoxy)benzaldehyde with enzymes is multifaceted, with studies exploring its effects on both mammalian and microbial enzymes. These investigations are crucial for understanding its metabolic fate and its potential as a therapeutic agent.

Interactions with Aldehyde Dehydrogenases

Aldehyde dehydrogenases (ALDHs) are a group of enzymes responsible for the oxidation of aldehydes to carboxylic acids. The interaction of xenobiotic aldehydes with these enzymes is critical for detoxification and metabolism.

Research on rat hepatic microsomal aldehyde dehydrogenase (mALDH) has provided insights into the structural requirements for substrate binding. nih.gov Studies on a range of aromatic aldehydes have shown that substitution at the 3- and 4-positions of the benzaldehyde (B42025) ring generally results in compounds that can act as substrates for mALDH. nih.gov In contrast, 2-substituted aldehydes are not dehydrogenated by this enzyme. nih.gov

While direct kinetic data for this compound with mALDH is not extensively detailed in the available literature, the general principles of substrate specificity for this enzyme family have been established. For instance, the related compound 3-phenoxybenzaldehyde (B142659) has been identified as a relatively good substrate for mALDH. nih.gov This suggests that the mALDH active site possesses a narrow cleft, approximately 7.5 angstroms wide and extending at least 12 angstroms from the catalytic residue. nih.gov However, the presence of bulky substituents at both the 3 and 4 positions, such as in 3,4-dibenzyloxybenzaldehyde, can render the compound a poor substrate. nih.gov The hydrophobicity of substituents on benzaldehydes has been shown to correlate with their binding constants to aldehyde dehydrogenases. nih.gov

The following table summarizes the general substrate preferences for rat hepatic mALDH based on substitution patterns on the benzaldehyde ring.

| Substitution Pattern | Substrate Activity | Example |

| 3- and 4-Position | Generally good substrates | 3-Phenoxybenzaldehyde |

| 2-Position | No dehydrogenation | - |

| Bulky 3,4-Substituents | Poor substrates | 3,4-Dibenzyloxybenzaldehyde |

The oxidation of aldehydes by ALDHs is a critical step in the metabolism of both endogenous and xenobiotic compounds. The general mechanism involves the NAD-dependent conversion of an aldehyde to its corresponding carboxylic acid. nih.gov In the context of complex aldehydes, the efficiency of this oxidation can be influenced by the physicochemical properties of the substituents. nih.gov

For some aldehydes, oxidation can be part of a more complex series of reactions. For example, the oxidation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) can lead to the formation of 3,4-dihydroxybenzaldehyde (B13553) through a series of transformations. nih.gov While not directly involving this compound, these studies highlight the diverse metabolic pathways that aldehydes can undergo.

Inhibition of Key Microbial Enzymes

Beyond its role as a potential substrate for mammalian enzymes, this compound and its derivatives have been investigated as inhibitors of essential microbial enzymes, particularly in the context of finding new antimicrobial agents.

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on essential enzymes for its survival and replication. nih.gov One such enzyme is thymidylate kinase (MtTMPK), which is crucial for the synthesis of DNA precursors. nih.govd-nb.info The inhibition of MtTMPK disrupts DNA replication, making it an attractive target for the development of new anti-tuberculosis drugs. d-nb.info The low sequence identity (around 22%) between MtTMPK and the human isozyme suggests that selective inhibitors could be developed with potentially fewer side effects. d-nb.infosemanticscholar.org

Derivatives of this compound have been synthesized and evaluated as inhibitors of MtTMPK. For instance, a series of 1-(1-arylethylpiperidin-4-yl)thymine analogs incorporating the 3,4-dichlorophenoxy moiety have been studied. nih.gov These studies aim to understand the structure-activity relationships and optimize the inhibitory potency against MtTMPK. msf.org

Understanding the precise binding mode of inhibitors to their target enzymes is fundamental for rational drug design. X-ray crystallography can provide detailed three-dimensional structures of enzyme-inhibitor complexes, revealing key interactions.

In the case of MtTMPK inhibitors, structural studies have shown that substituents on the phenyl ring play a crucial role in binding. For example, the introduction of a 3-chloro substituent on a related inhibitor scaffold led to a significant improvement in inhibitory potency. nih.gov This enhancement is attributed to an edge-to-face π-stacking interaction between the 3-chlorobenzene ring and the tyrosine 39 residue in the enzyme's active site. nih.gov

The following table summarizes the inhibitory data for selected compounds against MtTMPK, highlighting the importance of the substitution pattern.

| Compound | MtTMPK IC₅₀ (µM) | M. tuberculosis H37Rv MIC (µM) | Key Structural Feature |

| Analog with 3-chloro substituent (21j) | Improved Potency | Improved Activity | Edge-to-face π-stacking with Tyr39 |

| Analog with 4-chloro substituent (21h) | 10-fold increase in IC₅₀ | 12.5 | - |

| Analog with deletion of phenoxy group (21a) | 40-fold decrease in potency | - | - |

Data sourced from a study on 1-(1-arylethylpiperidin-4-yl)thymine analogs. nih.gov

Investigation of Ligand-Target Recognition and Binding Modes

The biological activity of this compound is intrinsically linked to its ability to recognize and bind to specific molecular targets within biological systems. The presence of a dichlorophenoxy group and a reactive aldehyde functional group are key features that govern its interaction with cellular receptors and enzymes. Research has indicated that this compound is a potent inhibitor of staphyloxanthin biosynthesis in Staphylococcus aureus, a key virulence factor for the bacterium. nih.gov This inhibition is attributed to the compound's ability to disrupt membrane-bound enzymes involved in this pathway. The first committed step in the biosynthesis of staphyloxanthin involves the condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form dehydrosqualene, a reaction catalyzed by the enzyme dehydrosqualene synthase (CrtM). nih.gov The inhibitory action of compounds like this compound is directed towards this crucial enzymatic step. nih.gov

Computational Docking and Molecular Dynamics Simulations for Binding Affinity Prediction

While specific computational docking and molecular dynamics (MD) simulation studies for this compound are not extensively available in the public domain, the methodologies are well-established for predicting the binding affinity and interaction patterns of similar small molecule inhibitors. These computational techniques provide invaluable insights into the molecular basis of ligand-target recognition.

Computational Docking is employed to predict the preferred orientation of a ligand when bound to a target protein. For instance, in studies of inhibitors targeting enzymes like S. aureus CrtM, docking simulations can elucidate the binding mode. The X-ray crystal structure of a potent phosphonoacetamide (B1211979) inhibitor bound to CrtM has revealed a hydrophobic pocket that accommodates the inhibitor's side chain. nih.gov It is plausible that the dichlorophenoxy moiety of this compound would also occupy such a hydrophobic pocket within the CrtM active site. The aldehyde group, being a potential hydrogen bond acceptor, could form key interactions with amino acid residues in the binding site.

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes. MD simulations can refine the docked poses and calculate the binding free energy, offering a more accurate prediction of binding affinity. For example, MD simulations performed on other enzyme-inhibitor systems have been used to identify key amino acid residues responsible for stabilizing the interaction and to understand the role of electrostatic and van der Waals forces in the binding process. frontiersin.orgnih.gov

A hypothetical docking study of this compound with a target enzyme like CrtM would likely involve the parameters outlined in the table below.

| Computational Parameter | Description |

| Target Protein | Dehydrosqualene synthase (CrtM) from Staphylococcus aureus |

| Ligand | This compound |

| Docking Software | AutoDock, Glide, or similar |

| Scoring Function | To estimate the binding affinity (e.g., in kcal/mol) |

| MD Simulation Software | GROMACS, AMBER, or similar |

| Force Field | CHARMM, AMBER, or similar |

| Simulation Time | Nanoseconds to microseconds |

The outcomes of such simulations would provide predictions of the binding energy and highlight the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the enzyme.

Biophysical Techniques for Probing Molecular Interactions and Conformational Dynamics

Biophysical techniques are essential for experimentally validating the predictions from computational models and for providing quantitative data on binding affinity, thermodynamics, and conformational changes upon ligand binding.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. For example, ITC has been used to characterize the binding of small molecule inhibitors to various enzymes, providing a complete thermodynamic profile of the interaction. reactionbiology.com

Thermal Shift Assays (TSA) , also known as differential scanning fluorimetry, are used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature of the protein upon ligand binding is indicative of a stabilizing interaction. This method is often used in high-throughput screening to identify compounds that bind to a target protein. reactionbiology.com

X-ray Crystallography provides high-resolution structural information of the ligand-protein complex, revealing the precise binding mode and the key intermolecular interactions. The crystallographic structure of a related inhibitor bound to CrtM has been instrumental in understanding the binding site architecture, showing a complex network of hydrogen bonds and a hydrophobic pocket. nih.gov

The following table summarizes the kind of data that can be obtained from these biophysical techniques for the interaction of an inhibitor like this compound with its target.

| Biophysical Technique | Parameter Measured | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Thermodynamics and stoichiometry of binding |

| Thermal Shift Assay (TSA) | Melting Temperature (Tm) | Ligand-induced protein stability |

| X-ray Crystallography | 3D structure of the complex | Precise binding mode and key interactions |

| Surface Plasmon Resonance (SPR) | Association (kon) and Dissociation (koff) rates | Kinetics of binding |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Advanced Computational QSAR Modeling Approaches

Comparative Molecular Field Analysis (CoMFA) for Steric and Electrostatic Field Contributions

In a typical CoMFA study, the molecule is placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point using a probe atom. These fields represent the interaction energies between the molecule and a hypothetical receptor. The resulting values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model.

For 3-(3,4-dichlorophenoxy)benzaldehyde, the dichlorophenoxy and benzaldehyde (B42025) moieties would contribute distinctively to the steric and electrostatic fields. The bulky dichlorophenoxy group would create a significant steric field, which could either be favorable or unfavorable for binding to a target receptor, depending on the size and shape of the binding pocket. The chlorine atoms, being electronegative, along with the ether oxygen and the aldehyde group, would dominate the electrostatic field, creating regions of negative potential that could engage in hydrogen bonding or other electrostatic interactions.

A hypothetical CoMFA analysis would likely reveal the following contributions:

| Field Type | Contributing Moieties | Potential Influence on Bioactivity |

| Steric | 3,4-Dichlorophenoxy group, Benzaldehyde ring | The spatial arrangement and bulk of these groups can sterically hinder or facilitate binding to a receptor. Modifications to these groups would alter the steric map and, consequently, the biological activity. |

| Electrostatic | Chlorine atoms, Ether oxygen, Aldehyde oxygen | The electronegative atoms create regions of negative electrostatic potential, which are potential sites for interaction with positively charged residues in a receptor. The distribution of these charges is critical for binding affinity. |

Quantum Chemical Descriptors in Bioactivity Prediction

Quantum chemical methods provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets.

Analysis of Molecular Electrostatic Potential (MESP) Surfaces for Reactive Regions

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP would highlight the following reactive regions:

| Reactive Region | Location on Molecule | Type of Interaction |

| Negative Potential | Around the aldehyde oxygen and the ether oxygen | These regions are likely to act as hydrogen bond acceptors or interact with electrophilic sites on a receptor. |

| Negative Potential | Associated with the chlorine atoms | The electronegativity of the chlorine atoms contributes to the negative potential on the phenoxy ring, influencing its interaction with receptor surfaces. |

| Positive Potential | Around the aldehyde hydrogen and the aromatic protons | These regions are susceptible to nucleophilic attack. The aldehyde proton, in particular, is a key site for chemical reactions. |

Frontier Molecular Orbital (FMO) Theory for Reactivity and Interaction Mechanisms (e.g., HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

While precise, experimentally validated HOMO and LUMO energy values for this compound are not available in the cited literature, theoretical calculations can provide insightful estimates.

| Molecular Orbital | Description | Predicted Location of High Density | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Likely to be localized on the electron-rich dichlorophenoxy ring and the ether linkage. | The site of initial interaction with electrophiles. The energy of the HOMO would be a key determinant in its nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital | Expected to be concentrated on the benzaldehyde moiety, particularly the carbonyl carbon. | This is the primary site for nucleophilic attack. The energy of the LUMO dictates its electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller energy gap suggests higher reactivity and lower kinetic stability, indicating a greater propensity to participate in chemical reactions. | This value is crucial for predicting the overall reactivity and potential for charge transfer interactions with biological macromolecules. |

Methodological Considerations and Analytical Techniques in Compound Research

Spectroscopic Characterization for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR provides information about the chemical environment of hydrogen atoms. For a related compound, 3,4-dichlorobenzaldehyde (B146584), the proton NMR spectrum shows distinct signals. chemicalbook.com The aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift, around 9.96 ppm. chemicalbook.com The aromatic protons exhibit a more complex pattern due to their coupling with each other. For instance, the proton at position 2 might appear as a singlet around 7.96 ppm, while the protons at positions 5 and 6 would show as doublets around 7.73 ppm and 7.64 ppm, respectively, with a coupling constant characteristic of ortho-coupling (J ≈ 8.2 Hz). chemicalbook.com

¹³C NMR offers insights into the carbon framework of a molecule. In the ¹³C NMR spectrum of 3,4-dichlorobenzaldehyde, the carbonyl carbon of the aldehyde group is typically observed at a downfield shift. chemicalbook.com The aromatic carbons also give rise to a series of signals, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and aldehyde substituents.

Table 1: Representative NMR Data for Structurally Related Aldehydes

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| 3,4-Dichlorobenzaldehyde | ¹H | 9.96 | s |

| 7.96 | s | ||

| 7.73 | d | ||

| 7.64 | d | ||

| Benzaldehyde (B42025) | ¹³C | 192.3 | |

| 136.4 | |||

| 134.4 | |||

| 129.6 | |||

| 128.9 | |||

| Data is illustrative and based on typical values for these classes of compounds. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For 3-(3,4-Dichlorophenoxy)benzaldehyde (C₁₃H₈Cl₂O₂), the predicted monoisotopic mass is approximately 265.99 g/mol . uni.lu The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. A characteristic feature of chlorine-containing compounds is the presence of isotopic peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This would result in a distinctive pattern for the molecular ion and any chlorine-containing fragment ions.

Electron ionization (EI) is a common method used in MS. The NIST WebBook provides mass spectral data for the related compound 3,4-dichlorobenzaldehyde, which has a molecular weight of 175.012 g/mol . nist.gov The fragmentation of this compound under EI conditions would likely involve cleavage of the ether bond, leading to fragment ions corresponding to the dichlorophenoxy and benzaldehyde moieties. The predicted collision cross section (CCS) values for various adducts of the target compound can also be calculated, providing further structural information. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 266.99742 | 152.0 |

| [M+Na]⁺ | 288.97936 | 163.3 |

| [M-H]⁻ | 264.98286 | 158.7 |

| Data from PubChemLite. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands. A strong, sharp peak characteristic of the aldehyde C=O stretching vibration would be anticipated around 1700 cm⁻¹. docbrown.info The C-H stretching vibration of the aldehyde group typically appears as a pair of weaker bands between 2880 and 2650 cm⁻¹. docbrown.info

The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1450 cm⁻¹. docbrown.info The ether linkage (C-O-C) would give rise to stretching vibrations, typically in the 1250-1000 cm⁻¹ region. Finally, the C-Cl stretching vibrations from the dichlorophenyl group would be expected in the lower frequency region of the spectrum. The NIST Chemistry WebBook contains an IR spectrum for 3,4-dichlorobenzaldehyde, which can serve as a reference for some of these characteristic peaks. nist.gov

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for monitoring the progress of chemical reactions, assessing the purity of products, and quantifying the amount of a substance in a sample.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate non-volatile mixtures. It is widely employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. scispace.comiaea.org It is also used to assess the purity of a compound; a pure compound should ideally give a single spot on the TLC plate.

In the context of synthesizing this compound, TLC would be used to follow the reaction between a dichlorophenol and a substituted benzaldehyde derivative. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, one can visualize the consumption of the reactants and the formation of the desired product. scispace.com The choice of the mobile phase is critical and is often determined empirically to achieve good separation, with Rf values ideally between 0.2 and 0.4 for the compound of interest. phytojournal.com Visualization of the spots can be achieved under UV light, especially for aromatic compounds, or by using staining reagents. phytojournal.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it suitable for the precise quantitative analysis of compounds like this compound. nih.gov

An HPLC method for this compound would typically involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water, often with a pH modifier like formic acid. nih.govnih.govgoogle.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. google.com

By running a series of standards of known concentrations, a calibration curve can be constructed, which is then used to determine the concentration of this compound in an unknown sample with high accuracy and precision. nih.gov HPLC is also invaluable for assessing the purity of the final product by detecting and quantifying any impurities present.

Computational Chemistry Approaches for Molecular Design and Prediction

In the study of "this compound," computational chemistry serves as a powerful tool for predicting its molecular properties and potential biological activity. These in silico methods allow for the exploration of the compound's behavior at a molecular level, providing insights that can guide further experimental research.

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological function. Conformational analysis of "this compound" is crucial for understanding how it interacts with biological targets. This analysis focuses on the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The key flexible bond in this molecule is the ether linkage (C-O-C) connecting the two aromatic rings.

Molecular mechanics (MM) methods provide a computationally efficient way to explore the conformational landscape. These methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the dihedral angles of the ether bond, a potential energy surface can be generated, revealing the low-energy, stable conformations.

For more accurate energy calculations and to understand the electronic structure, quantum chemical calculations are employed. nrel.gov Density Functional Theory (DFT) is a commonly used quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size. nih.govepstem.net Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the geometry of different conformers and calculate their relative energies. nih.gov These calculations can also provide information on bond lengths, bond angles, and charge distributions, which are important for understanding the molecule's reactivity.

Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis study using DFT calculations. The dihedral angle represents the rotation around the ether linkage.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (High Energy) |

| 60 | 1.5 | Gauche |

| 120 | 0.0 | Skewed (Global Minimum) |

| 180 | 2.8 | Planar (High Energy) |

Predictive Toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Models

Before a chemical compound can be considered for any application, especially in medicine, its safety and pharmacokinetic profiles must be assessed. Predictive in silico models for ADMET properties are essential for early-stage evaluation, helping to identify potential liabilities and prioritize compounds for further development. nih.gov These models use a compound's structure to predict its behavior in the body.

For "this compound," various ADMET properties can be predicted using computational tools. These predictions are based on quantitative structure-activity relationship (QSAR) models, which are developed from large datasets of experimentally determined properties.

Absorption: This refers to how well the compound is absorbed into the bloodstream, for example, from the gastrointestinal tract. Properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted.

Distribution: This describes how the compound spreads throughout the body. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. A predicted XlogP value of 4.2 for "this compound" suggests it is quite lipophilic, which can influence its distribution. uni.lu

Metabolism: This involves the chemical modification of the compound by enzymes in the body, primarily the Cytochrome P450 (CYP) family. Predicting which CYP enzymes are likely to metabolize the compound (e.g., CYP2D6, CYP3A4) and whether it inhibits these enzymes is crucial to avoid drug-drug interactions.

Excretion: This is the process of removing the compound from the body. Total clearance is a key predicted parameter.

Toxicity: Predictive models can screen for various toxicities, such as hepatotoxicity (liver damage), cardiotoxicity (e.g., hERG inhibition), and mutagenicity (Ames test).

Table 2: Predicted ADMET Properties of this compound These values are generated from computational models and serve as predictions, not experimental results.

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good cell membrane permeability. |

| Distribution | ||

| Plasma Protein Binding | >90% | High binding may limit free drug concentration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interaction with CYP3A4 substrates. |

| Excretion | ||

| Total Clearance | Low | May have a longer half-life in the body. |

| Toxicity | ||

| hERG Inhibition (Cardiotoxicity) | High Risk | Potential for cardiac side effects. |

| Ames Mutagenicity | Non-mutagen | Low likelihood of causing genetic mutations. |

| Hepatotoxicity (Liver Toxicity) | Yes | Potential risk of liver injury. |

Future Research Directions and Translational Perspectives

Rational Design and Development of Novel Therapeutic Agents

The core structure of 3-(3,4-Dichlorophenoxy)benzaldehyde serves as a promising starting point for the rational design of new therapeutic agents. Research has already demonstrated that derivatives of this compound can exhibit potent biological effects. For instance, compounds derived from this benzaldehyde (B42025) have shown significant antiplasmodial activity against both drug-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. One such derivative was found to have an IC50 value in the low nanomolar range, highlighting the potential of this chemical scaffold in antimalarial drug discovery.

Future work should focus on extensive structure-activity relationship (SAR) studies to optimize the therapeutic properties of this compound series. By systematically modifying the benzaldehyde and dichlorophenoxy rings—for example, by altering the position and nature of substituents—researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic profile. The aldehyde group itself is a key functional group that can form covalent bonds with nucleophilic sites on target proteins, a mechanism that can be exploited for designing targeted covalent inhibitors.

Beyond infectious diseases, derivatives have shown potential as antimicrobial agents, suggesting they could be developed into new antibiotics. Furthermore, the dichlorophenoxy group is a feature of certain herbicides that mimic plant hormones. This opens an avenue for designing novel agrochemicals to address challenges in agriculture, such as weed control.

Identification of Undiscovered Biological Targets and Pathways

A critical area for future research is the comprehensive identification of the specific molecular targets and biological pathways modulated by this compound and its derivatives. While its biological activity is recognized, the precise mechanisms often remain to be fully elucidated. It is known that the aldehyde function can interact with biomolecules and the dichlorophenoxy group may engage with cellular receptors or enzymes, but the exact identities of these partners are largely undiscovered.

Advanced chemical biology and proteomic techniques, such as activity-based protein profiling (ABPP), could be employed to identify the direct protein targets of this compound within a cellular context. Identifying these targets is the first step toward understanding the downstream signaling cascades and metabolic processes that are affected. For example, research on other aromatic aldehydes, like benzaldehyde itself, has revealed interactions with key signaling proteins such as 14-3-3ζ, which plays a role in cancer progression and treatment resistance. nih.gov Investigating whether this compound engages similar targets could provide valuable insights. Moreover, given that some benzaldehyde analogs are known inhibitors of enzymes like aldehyde dehydrogenases (ALDHs), which are implicated in cancer, exploring the inhibitory activity of this compound against the ALDH superfamily is a logical next step. nih.gov

Implementation of Green Chemistry Principles for Sustainable Synthesis

The traditional synthesis of this compound involves methods like the Ullmann-type coupling, which may use polar aprotic solvents and copper catalysts. While effective, there is a growing need to align chemical manufacturing with the principles of green chemistry to minimize environmental impact. Future research should focus on developing more sustainable synthetic routes.

This could involve exploring solvent-free reaction conditions, a strategy that has proven successful for other aldehyde-based multicomponent reactions. ijpsr.com The use of hydrogen peroxide as a green oxidizing agent, which has been demonstrated in the synthesis of other dichlorobenzaldehydes, presents a more environmentally friendly alternative to traditional metal-based oxidants. google.com Another promising avenue is the development and application of heterogeneous, recyclable catalysts, such as starch-supported magnetic bionanocatalysts, which have been used for synthesizing other complex molecules and offer advantages like easy separation and reusability. nih.gov By focusing on atom economy, reducing the use of hazardous reagents and solvents, and improving energy efficiency, the synthesis of this compound can be made more economically and environmentally sustainable.

Exploration of Applications in Advanced Materials Science

The structural features of this compound make it an intriguing building block for advanced materials. The presence of the dichlorophenoxy group can impart specific properties to polymers. Research indicates that incorporating this moiety into polymer structures can enhance thermal stability and mechanical strength. This suggests potential applications in creating high-performance materials for demanding environments.

Future investigations should explore the polymerization of this compound derivatives to create novel polymers, resins, and coatings. Similar dichlorinated aromatic compounds have been utilized in the formulation of specialty polymers and pigments. chemimpex.com The reactivity of the aldehyde group allows for a variety of condensation and addition polymerization reactions. By systematically studying the structure-property relationships of these new materials, researchers could develop polymers with tailored characteristics, such as high refractive indices, flame retardancy, or specific dielectric properties, for use in electronics, aerospace, and specialty coatings.

| Polymer Type | Potential Enhanced Property | Potential Application |

|---|---|---|

| Polyester / Polyimide | Thermal Stability (°C) | High-performance films, aerospace components |

| Epoxy Resin | Mechanical Strength (MPa) | Advanced composites, structural adhesives |

| Polyacrylate | Refractive Index | Optical lenses, coatings |

| Phenolic Resin | Flame Retardancy | Electronic laminates, molding compounds |

Addressing Challenges in Structure-Based Drug Design and Development

While this compound is a promising lead compound, its translation into a clinically approved drug faces significant challenges inherent in structure-based drug design (SBDD) and development. nih.gov A primary hurdle for SBDD is the requirement for a high-resolution three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov As the specific targets for this compound are not yet fully characterized, this presents a major bottleneck.

Future research must prioritize the identification and structural elucidation of its protein targets. In the absence of a target structure, ligand-based drug design (LBDD) strategies, such as developing pharmacophore models and quantitative structure-activity relationship (QSAR) models, can be employed to guide the optimization of lead compounds. nih.gov These computational approaches can help identify the key structural features required for biological activity and predict the potency of new analogs. nih.gov

Furthermore, developing any therapeutic agent requires overcoming challenges related to specificity, off-target effects, and potential for drug resistance. The development of inhibitors against complex targets like BRD4 has shown that achieving subtype selectivity and a favorable safety profile is a significant undertaking. frontiersin.org Therefore, a comprehensive preclinical development program will be necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of any lead candidates derived from this scaffold.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dichlorophenoxy)benzaldehyde, and how can reaction yields be improved?

- Methodology : The compound is synthesized via Ullmann-type coupling between 3-bromobenzaldehyde and 3,4-dichlorophenol under basic conditions. Key parameters include:

- Molar ratio : A slight excess of 3,4-dichlorophenol (1.1 eq) improves coupling efficiency .

- Solvent system : Use polar aprotic solvents (e.g., DMF) with CuI catalysis to enhance aryl ether formation.

- Purification : Column chromatography (n-hexane:ethyl acetate, 95:5) resolves intermediates, yielding 28% pure product as a yellow oil .

- Yield Optimization : Reflux duration (≥12 hr) and inert atmosphere (N₂/Ar) minimize oxidative byproducts.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- ¹H NMR Analysis :

- Aldehyde proton: Singlet at δ 9.95 ppm (CDCl₃) .

- Aromatic protons: Distinct splitting patterns (e.g., doublet at δ 7.65 ppm, J = 7.5 Hz) confirm substitution on the benzaldehyde ring .

- ¹³C NMR : Carbonyl resonance at δ 191.64 ppm, with aryl ether carbons at δ 157.16 and 155.45 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 297.0012 for C₁₃H₈Cl₂O₂).

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in derivatizing this compound for bioactive compounds?

- Reactivity Profile :

- The aldehyde group undergoes nucleophilic addition (e.g., with amines) to form Schiff bases, critical for antimicrobial agents .

- Phenoxy ether linkage stabilizes intermediates in Pd-catalyzed cross-coupling reactions for heterocyclic derivatives .

- Regioselectivity : Steric hindrance from 3,4-dichloro substituents directs electrophilic substitution to the para position of the benzaldehyde ring .